Hydroxycotinine

Übersicht

Beschreibung

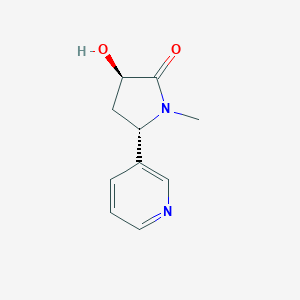

Hydroxycotinine belongs to the class of organic compounds known as pyrrolidinylpyridines . It is a major metabolite of nicotine and is excreted as a glucuronide conjugate . The concentrations of cotinine and this compound in body fluids can be used as markers for active smoking and as indices for secondhand smoke exposure .

Synthesis Analysis

This compound is a metabolite of nicotine. Nicotine is metabolized by the P450 liver enzyme CYP2A6 into cotinine, which is in turn metabolized again by the P450 enzyme into 3’-hydroxycotinine . The method for the simultaneous analysis of nicotine and its major metabolites, cotinine and 3-hydroxycotinine, includes sample pretreatment and reversed-phase HPLC separation with tandem mass spectrometric identification and quantification .Molecular Structure Analysis

The molecular formula of this compound is C10H12N2O2 . It consists of a pyrrolidine ring linked to a pyridine ring .Chemical Reactions Analysis

The method for the simultaneous analysis of nicotine and its major metabolites, cotinine and 3-hydroxycotinine, includes sample pretreatment and reversed-phase HPLC separation with tandem mass spectrometric identification and quantification .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, boiling point of 416.5±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 70.6±3.0 kJ/mol, and flash point of 205.7±28.7 °C .Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition Kinetics

- Disposition Kinetics and Effects : Trans-3'-hydroxycotinine (3-HC), a major metabolite of nicotine, has been studied for its disposition kinetics in healthy smokers. The total plasma clearance of 3-HC primarily involves renal excretion and metabolism to trans-3'-hydroxycotinine glucuronide (3-HC-Gluc). These findings contribute to the understanding of nicotine metabolism and individual variability in this process (Benowitz & Jacob, 2001).

Pharmacokinetics and Biomarker Analysis

- Nicotine Metabolite Ratio in Adolescent Smokers : The rate of nicotine metabolism, including the conversion to 3-HC, may influence the progression from smoking initiation to addiction in adolescents. The ratio of serum 3-HC to cotinine, representing nicotine metabolite ratio, correlates with withdrawal symptoms and addiction levels in adolescent smokers (Rubinstein et al., 2008).

- Biomarkers for Tobacco Smoke Exposure and CYP2A6 Activity : The ratio of trans-3'-hydroxycotinine to cotinine in biofluids is a key indicator of nicotine metabolism rate, mainly catalyzed by cytochrome P450 2A6 (CYP2A6). This ratio is used to phenotype individuals for CYP2A6 activity and tailor pharmacotherapies for tobacco addiction (Jacob et al., 2011).

Environmental Monitoring and Epidemiology

- Wastewater Analysis for Tobacco Use Monitoring : Measuring levels of nicotine metabolites, including 3-HC, in urban wastewater serves as a novel approach to estimate tobacco consumption in communities. This method offers real-time data and can complement traditional epidemiological surveillance systems (Castiglioni et al., 2014).

Metabolism in Human Liver Microsomes

- Glucuronidation Studies : Research on human liver microsomes reveals that trans-3'-hydroxycotinine is predominantly excreted as its O-glucuronide in smokers' urine. This study provides insight into the metabolic pathways and enzymes involved in nicotine metabolism (Yamanaka et al., 2005).

Urine Analysis and Public Health Research

- Urine Cotinine and this compound Analysis : A study on US residents revealed variations in urine levels of cotinine and this compound based on age, gender, race/ethnicity, and smoking status. This research contributes to monitoring the smoking health of the population (Jain, 2019).

Wirkmechanismus

Target of Action

Hydroxycotinine, also known as trans-3’-hydroxycotinine, primarily targets the nicotinic acetylcholine receptors (nAChR) in the nervous system . These receptors play a crucial role in modulating specific aspects of learning and memory .

Mode of Action

this compound interacts with its targets by activating the Akt/GSK3/synaptophysin pathway, which induces a protective effect over the synapse . This interaction stimulates synaptic density in the main brain regions involved in learning and memory .

Biochemical Pathways

this compound is a primary metabolite of nicotine and can be biosynthesized from cotinine through the action of the enzyme cytochrome P450 2A6 . It is involved in the nicotine metabolism pathway . The formation of cotinine from nicotine, which is the dominant pathway of nicotine metabolism in humans, occurs in two steps: the first step is cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine .

Pharmacokinetics

The estimated elimination half-life of this compound is approximately 5-6 hours, but when this compound is generated from cotinine, its elimination half-life becomes similar to that of cotinine . Cotinine and this compound can be measured in serum, urine, and saliva . In serum, this compound concentrations tend to be two to four times lower than cotinine concentrations .

Result of Action

this compound has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . Furthermore, recent research shows that this compound acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to environmental tobacco smoke (ETS) at home and other indoor environments can affect the concentrations of cotinine and this compound in body fluids . These concentrations can be used as markers for active smoking and as indices for secondhand smoke (SHS) exposure .

Zukünftige Richtungen

The nicotine metabolite ratio (NMR), which is the ratio of 3’-hydroxycotinine to cotinine, has been studied for its relationship to cigarette dependence and its role in individual tailoring of smoking cessation pharmacotherapy . Further studies of the relationship between the NMR and cigarette dependence and trials of NMR-guided pharmacotherapy are needed .

Biochemische Analyse

Biochemical Properties

Trans-3’-Hydroxycotinine interacts with various enzymes and proteins in the body. It is a product of the CYP2A6 metabolism of the primary nicotine metabolite, cotinine . The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity .

Cellular Effects

It is known that it does not have nicotine-like cardiovascular effects

Molecular Mechanism

The molecular mechanism of Trans-3’-Hydroxycotinine is primarily related to its role in nicotine metabolism. It is a product of the CYP2A6 metabolism of cotinine

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trans-3’-Hydroxycotinine can change over time. For instance, cotinine has a longer metabolic half-life compared to 3HC (16 hours vs. 5 hours) . This indicates that the presence and effects of 3HC in the body may decrease more rapidly than cotinine.

Metabolic Pathways

Trans-3’-Hydroxycotinine is involved in the metabolic pathway of nicotine. It is a product of the CYP2A6 metabolism of cotinine . Nicotine, cotinine, and Trans-3’-Hydroxycotinine are excreted as glucuronic acid conjugates in the urine of tobacco users .

Transport and Distribution

It is known that it is excreted in urine, indicating that renal and hepatic systems play a role in its transport and distribution .

Eigenschaften

IUPAC Name |

(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKCJXZZNAUIQN-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873224 | |

| Record name | trans-3'-Hydroxycotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34834-67-8, 108450-02-8 | |

| Record name | Hydroxycotinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34834-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycotinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034834678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108450028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3'-Hydroxycotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34834-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYCOTININE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7LH47Y29A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary metabolic pathway of nicotine in humans?

A1: The primary metabolic pathway of nicotine in humans involves its conversion to cotinine, primarily facilitated by the cytochrome P450 enzyme CYP2A6. []

Q2: How is hydroxycotinine formed in the body?

A2: this compound is formed through the further metabolism of cotinine, also primarily catalyzed by the CYP2A6 enzyme in the liver. [, ]

Q3: Why is this compound considered a reliable biomarker of nicotine exposure?

A3: this compound and its glucuronide conjugate represent a significant portion, up to 50%, of nicotine metabolites excreted in smokers' urine, making it a more reliable indicator of long-term exposure compared to nicotine itself. [, , ]

Q4: Can this compound be used to differentiate between light and heavy smokers?

A4: Preliminary data suggests that the ratio of this compound to cotinine in oral fluid may help differentiate light smokers from heavy smokers. Higher ratios are generally observed in heavy smokers. []

Q5: Are there other potential biomarkers for tobacco exposure in horses?

A5: Research suggests that both trans-3'-hydroxycotinine and anatabine could be used as potential biomarkers in equine urine and plasma to indicate recent exposure to tobacco products. []

Q6: What is the role of CYP2A6 in the metabolism of cotinine?

A6: CYP2A6 plays a crucial role in cotinine metabolism by catalyzing its conversion to trans-3'-hydroxycotinine, the primary metabolite of cotinine found in humans. [, ]

Q7: How does CYP2A6 genotype affect this compound levels?

A7: Research indicates a correlation between the 3-hydroxycotinine/cotinine ratio and CYP2A6 genotype. Individuals with certain CYP2A6 variants, such as the CYP2A6*12A allele, may exhibit altered ratios. []

Q8: Besides CYP2A6, are there other enzymes involved in this compound metabolism?

A8: While CYP2A6 is the primary enzyme, studies suggest other enzymes may contribute to a lesser degree, as evidenced by the presence of trans-3'-hydroxycotinine even in individuals with a complete deletion of the CYP2A6 gene. []

Q9: What are the implications of interindividual variability in nicotine metabolism?

A9: This variability, influenced by factors like CYP2A6 polymorphisms, can affect nicotine clearance rates, potentially influencing smoking behaviors, responses to nicotine replacement therapies, and even the risk of developing smoking-related diseases. [, ]

Q10: Does watercress consumption influence nicotine metabolism?

A10: Studies show that while watercress consumption might not significantly alter the oxidative metabolism of nicotine and cotinine, it appears to increase the levels of glucuronide conjugates of cotinine and trans-3'-hydroxycotinine, likely by inducing UDP-glucuronosyltransferase activity. []

Q11: What analytical techniques are commonly employed to quantify this compound in biological samples?

A11: Various analytical techniques are utilized, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) often coupled with mass spectrometry. [, , , , , ]

Q12: Why are internal standards, like deuterated cotinine, used in these analytical methods?

A12: Internal standards help correct for variations during sample preparation and analysis, ensuring accurate and reliable quantification of the target compounds. [, ]

Q13: What is the significance of enzymatic hydrolysis in measuring this compound glucuronides?

A13: Glucuronidation, a common metabolic process, conjugates this compound with glucuronic acid. Enzymatic hydrolysis using β-glucuronidase breaks this bond, allowing for the measurement of both free and conjugated forms of the metabolite. [, ]

Q14: Why is the stability of biomarkers in wastewater important for wastewater-based epidemiology?

A14: The degradation of biomarkers like cotinine and trans-3'-hydroxycotinine can impact the accuracy of consumption estimates. Their stability ensures reliable data for public health policy. []

Q15: How can surface-enhanced Raman scattering (SERS) be applied to analyze nicotine and its metabolites?

A15: SERS, combined with chemometric analysis, allows for simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine without requiring time-consuming chromatographic separation, offering a potentially faster and more efficient analytical approach. []

Q16: What is the molecular formula and weight of this compound?

A16: this compound (C10H14N2O2) has a molecular weight of 194.23 g/mol. []

Q17: Describe a method for the chemical synthesis of trans-3'-hydroxycotinine.

A17: A common method involves a two-step process starting with cotinine. The first step utilizes NaN[(CH3)3Si]2 and dibenzyl peroxydicarbonate, followed by base-catalyzed hydrolysis to yield trans-3'-hydroxycotinine. []

Q18: How is the stereochemistry of this compound determined?

A18: Techniques like GC-MS and NMR spectroscopy are used to distinguish between the cis and trans isomers of 3′-hydroxycotinine, confirming that the trans isomer is the major metabolite in humans. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Hydroxybenzo[a]pyrene](/img/structure/B196084.png)

![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)

![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)